molecular formula C17H10FN3OS B3009542 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide CAS No. 313366-27-7

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide

Cat. No.: B3009542
CAS No.: 313366-27-7
M. Wt: 323.35
InChI Key: LVDXEYZNJBASSG-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a thiazole-derived compound featuring a 4-cyanophenyl substituent at the 4-position of the thiazole ring and a 2-fluorobenzamide group at the 2-position. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS/c18-14-4-2-1-3-13(14)16(22)21-17-20-15(10-23-17)12-7-5-11(9-19)6-8-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDXEYZNJBASSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide typically involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone. This method allows for the rapid and efficient production of the desired thiazole derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a core thiazole ring with several analogs, but its substituents distinguish it:

  • Comparable compounds include N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (, compound 50), which has a bromophenyl group instead of cyanophenyl . Benzamide Substituents: The 2-fluorobenzamide moiety contrasts with analogs like 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (, GSK1570606A), which features an acetamide linker and pyridinyl group .
  • Key Structural Variations: Electron Effects: Cyanophenyl (target) vs. methoxy () or chloro () groups alter electron density, impacting receptor binding . Linker Diversity: The target’s direct benzamide linkage differs from piperazine-linked acetamides (e.g., , compounds 13–18), which may enhance solubility .

Physicochemical Properties

Data from structural analogs highlight trends in molecular weight (MW), melting point (mp), and solubility:

Compound Name Thiazole Substituent Benzamide Substituent MW (g/mol) mp (°C) Reference
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide 4-Bromophenyl 4-(Dimethylsulfamoyl) ~450* N/A
2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide 4-Pyridinyl 2-(4-Fluorophenyl) 326.35 N/A
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 4-Methoxyphenyl Piperazine-acetamide 408.52 281–282
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide 4-Methoxyphenyl Hydrazine-hydrobromide N/A N/A

*Estimated based on structural similarity.

  • Melting Points : Electron-withdrawing groups (e.g., CN, Br) typically increase mp compared to electron-donating groups (e.g., OMe) due to enhanced crystallinity .
  • Solubility : Piperazine or acetamide linkers () may improve aqueous solubility relative to the target’s benzamide group .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a benzamide moiety, and a cyanophenyl group. Its molecular formula includes fluorine, nitrogen, sulfur, and carbon atoms, contributing to its diverse chemical reactivity and biological activities.

Table 1: Structural Characteristics

ComponentDescription
Thiazole RingContains sulfur and nitrogen
Benzamide MoietyContributes to bioactivity
Cyanophenyl GroupEnhances binding affinity
Fluorine AtomIncreases stability and bioavailability

The primary mechanism of action for this compound involves the induction of caspase-dependent apoptosis in cancer cells. This compound targets specific cellular pathways, notably affecting the cell cycle and caspase activation pathways.

Key Mechanisms:

  • Caspase Activation : Induces programmed cell death in cancer cells.
  • Cell Cycle Arrest : Prevents cancer cell proliferation.
  • Bioavailability : Sufficient levels in biological systems to exert therapeutic effects.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant cytotoxic effects against various carcinoma cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Studies

  • HCT-116 Cell Line Study
    • Objective : Evaluate growth inhibition.
    • Findings : The compound demonstrated a GI50 value of approximately 1.6 mM, indicating potent anticancer activity compared to standard treatments like cisplatin .
  • MCF-7 Cell Line Study
    • Objective : Assess apoptosis induction.
    • Findings : Significant induction of apoptosis was observed, correlating with increased caspase activity.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics for therapeutic use:

  • Absorption : Rapid uptake in cellular systems.
  • Distribution : Effective distribution across tissues due to its lipophilic nature.
  • Metabolism : Undergoes metabolic transformations that enhance its bioactivity.

Research Applications

This compound is not only significant as an anticancer agent but also serves various scientific research applications:

  • Medicinal Chemistry : Development of new anticancer drugs.
  • Biological Studies : Understanding cellular processes related to cancer biology.
  • Material Science : Potential applications in developing novel materials due to its unique structure.

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